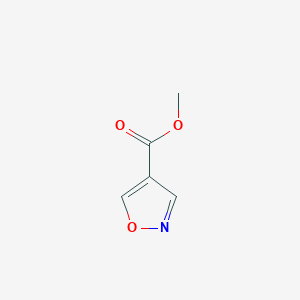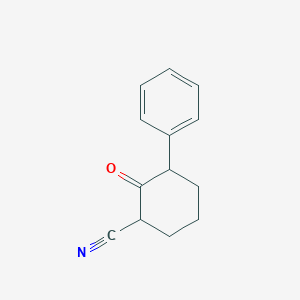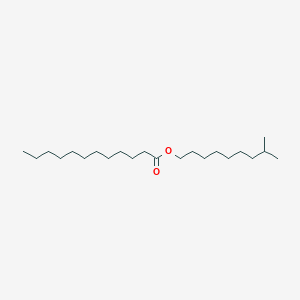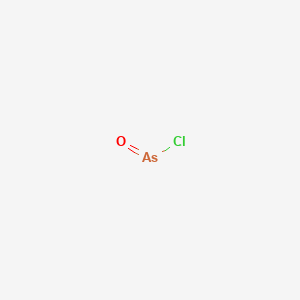
Arsenic monoxide monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic monoxide monochloride (As4O4Cl2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a white, crystalline solid that is soluble in water and other polar solvents. Arsenic monoxide monochloride has been studied extensively for its potential use in various fields, including medicine, environmental science, and materials science.
Applications De Recherche Scientifique
Arsenic monoxide monochloride has been studied extensively for its potential applications in various fields. In medicine, it has been investigated as a potential treatment for cancer. Studies have shown that Arsenic monoxide monochloride can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and potential use in treating autoimmune diseases.
In environmental science, arsenic monoxide monochloride has been studied for its potential use in wastewater treatment. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for environmental remediation.
In materials science, arsenic monoxide monochloride has been studied for its potential use in the production of electronic devices. It has been shown to have unique optical and electrical properties that make it a promising candidate for use in optoelectronic devices.
Mécanisme D'action
The mechanism of action of arsenic monoxide monochloride is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Arsenic monoxide monochloride has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have potential cardiovascular benefits by reducing oxidative stress and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using arsenic monoxide monochloride in lab experiments is its unique properties. It has been shown to have optical and electrical properties that make it a promising candidate for use in optoelectronic devices. However, one limitation is its toxicity. Arsenic monoxide monochloride is highly toxic and must be handled with care.
Orientations Futures
There are several future directions for research on arsenic monoxide monochloride. One area of interest is its potential use in cancer therapy. Studies have shown that Arsenic monoxide monochloride can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Another area of interest is its potential use in environmental remediation. Studies have shown that Arsenic monoxide monochloride can effectively remove heavy metals from contaminated water, making it a promising candidate for wastewater treatment. Additionally, further research is needed to fully understand the mechanism of action of arsenic monoxide monochloride and its potential applications in materials science.
Méthodes De Synthèse
Arsenic monoxide monochloride can be synthesized by reacting arsenic trioxide (As2O3) and arsenic pentoxide (As2O5) with hydrogen chloride (HCl) gas. The reaction takes place at high temperatures and produces Arsenic monoxide monochloride as a white, crystalline solid. The synthesis method has been optimized over the years to produce high yields of pure Arsenic monoxide monochloride.
Propriétés
Numéro CAS |
14525-25-8 |
|---|---|
Nom du produit |
Arsenic monoxide monochloride |
Formule moléculaire |
AsClO |
Poids moléculaire |
126.37 g/mol |
InChI |
InChI=1S/AsClO/c2-1-3 |
Clé InChI |
QLHSJLGUZLTUFP-UHFFFAOYSA-N |
SMILES |
O=[As]Cl |
SMILES canonique |
O=[As]Cl |
Autres numéros CAS |
14525-25-8 57408-64-7 |
Synonymes |
Arsenic oxide monochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



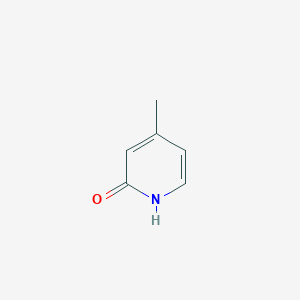
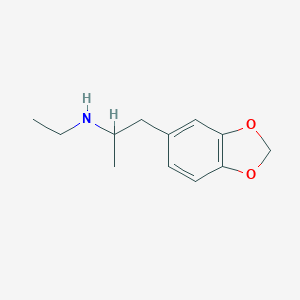
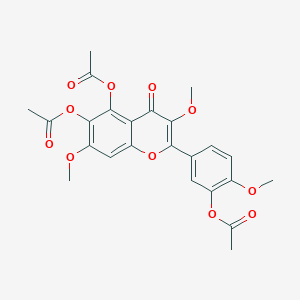
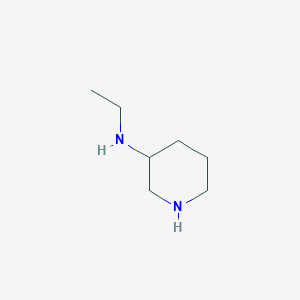

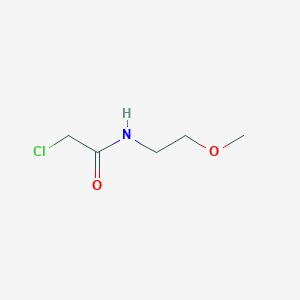
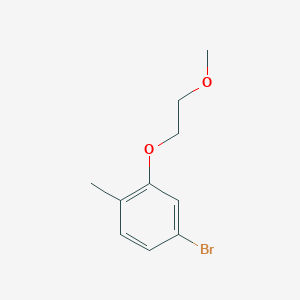
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
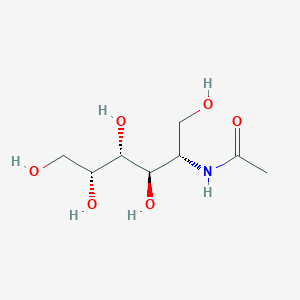
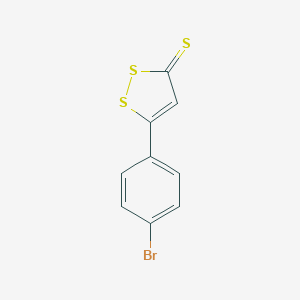
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
